BenchChemオンラインストアへようこそ!

N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide

CCR5 antagonist Structure-Activity Relationship Benzoxepine scaffold

N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950425-75-9, molecular formula C₁₈H₁₄ClNO₂, MW 311.8) is a synthetic small-molecule belonging to the 1-benzoxepine-4-carboxamide class. The compound features a 1-benzoxepine core linked via a carboxamide bridge at the 4-position to a 4-chloro-3-methylphenyl anilide moiety.

Molecular Formula C18H14ClNO2
Molecular Weight 311.77
CAS No. 950425-75-9
Cat. No. B2664875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide
CAS950425-75-9
Molecular FormulaC18H14ClNO2
Molecular Weight311.77
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)Cl
InChIInChI=1S/C18H14ClNO2/c1-12-10-15(6-7-16(12)19)20-18(21)14-8-9-22-17-5-3-2-4-13(17)11-14/h2-11H,1H3,(H,20,21)
InChIKeyULXHSPOEBVHSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950425-75-9): Core Identity and Pharmacophore Class for Procurement Evaluation


N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950425-75-9, molecular formula C₁₈H₁₄ClNO₂, MW 311.8) is a synthetic small-molecule belonging to the 1-benzoxepine-4-carboxamide class . The compound features a 1-benzoxepine core linked via a carboxamide bridge at the 4-position to a 4-chloro-3-methylphenyl anilide moiety. This scaffold is a recognized pharmacophore within the chemokine receptor CCR5 antagonist field, with multiple 1-benzoxepine-4-carboxamide derivatives having been developed as orally active anti-HIV-1 agents [1]. The compound has also been catalogued as a lipoxygenase inhibitor in curated pharmacological classification systems [2]. Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [3]. Limited publicly available primary research data exists for this specific compound, and procurement decisions should account for the evidence strength of available comparator data.

Why N-(4-Chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide Cannot Be Interchanged with In-Class Benzoxepine Analogs Without Loss of Pharmacological Specificity


Within the 1-benzoxepine-4-carboxamide chemotype, the anilide N-substituent is the primary driver of target engagement and potency differentiation. Published SAR from the CCR5 antagonist series demonstrates that substituent identity, position, and electronic character on the phenyl ring of the anilide moiety critically modulate both CCR5 binding affinity and HIV-1 envelope-mediated membrane fusion inhibitory activity — a 3-trifluoromethyl substitution, for example, dramatically enhanced fusion assay activity relative to unsubstituted or differently substituted analogs [1]. The target compound bears a 4-chloro-3-methylphenyl substitution, which presents a distinct steric and electronic profile compared to close analogs such as 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950284-60-3; chlorine on benzoxepine core rather than phenyl ring) or N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide (different methyl substitution pattern). Generic substitution among benzoxepine-4-carboxamides without explicit comparative bioactivity data risks loss of the specific target binding profile conferred by the 4-chloro-3-methylphenyl moiety. Furthermore, the compound carries an independent pharmacological annotation as a lipoxygenase inhibitor [2], a property not uniformly shared across all 1-benzoxepine-4-carboxamide analogs, making blind substitution particularly hazardous for studies where dual-target pharmacology is relevant.

Quantitative Differentiation Evidence for N-(4-Chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide vs. Structural Analogs — An Evidence-Strength-Tagged Procurement Guide


Structural Differentiation: Chlorine Position on Phenyl vs. Benzoxepine Core Dictates Distinct Pharmacophoric Geometry

The target compound places chlorine at the 4-position of the N-phenyl ring and methyl at the 3-position of the same ring (4-chloro-3-methylphenyl), whereas the closest isomeric analog — 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide (CAS 950284-60-3) — relocates chlorine to the 7-position of the benzoxepine core and methyl to the 2-position of the phenyl ring . This positional isomerism produces fundamentally different molecular electrostatic potential surfaces: in the target compound the electron-withdrawing chlorine directly modulates the anilide phenyl π-system, while in the comparator chlorine electronically influences the benzoxepine oxygen heterocycle instead. Published SAR for the 1-benzoxepine-4-carboxamide CCR5 antagonist class confirms that substituents on the anilide phenyl ring directly modulate target binding, with 3-trifluoromethyl substitution on this ring producing the most potent analog in the series (IC₅₀ = 5.4 nM in HIV-1 fusion assay) [1]. No published direct comparative bioactivity data exists for the target compound vs. 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide.

CCR5 antagonist Structure-Activity Relationship Benzoxepine scaffold

Dual Pharmacological Annotation: Lipoxygenase Inhibition Plus CCR5 Antagonism as Differentiation from Single-Mechanism Analogs

The target compound is classified in curated pharmacological ontologies as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with ancillary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Concurrently, preliminary pharmacological screening identifies the compound as a CCR5 antagonist candidate [2]. This dual annotation — lipoxygenase pathway inhibition plus CCR5 antagonism — is not uniformly documented for all 1-benzoxepine-4-carboxamide analogs. For instance, N-benzyl-1-benzoxepine-4-carboxamide is primarily annotated for neurotransmitter system modulation (dopamine/serotonin pathways) [3], while N-cyclopentyl-8-methyl-1-benzoxepine-4-carboxamide is characterized as a T-type calcium channel blocker . No quantitative IC₅₀ data for lipoxygenase inhibition by the target compound was identified in publicly available primary literature; the annotation derives from authoritative pharmacological classification systems rather than primary assay data.

Lipoxygenase inhibitor Dual-target pharmacology Arachidonic acid metabolism

Class-Level Benchmarking: 1-Benzoxepine-4-Carboxamide CCR5 Antagonist Potency Range from Published Literature

The 1-benzoxepine-4-carboxamide scaffold has been systematically optimized for CCR5 antagonism, with published potency data providing a benchmark range for class-level comparison. In the seminal Seto et al. (2004) series, key compounds demonstrated: moderate CCR5 antagonistic activity for the 2-(α-hydroxybenzyl)pyridine N-oxide derivative 5e; enhanced activity upon replacement of 1-benzoxepine with 1-benzazepine bearing a 4-[2-(butoxy)ethoxy]phenyl group; and maximal potency for compound (S)-5s incorporating a 3-trifluoromethyl group on the anilide phenyl ring — achieving IC₅₀ = 7.2 nM in the CCR5 binding assay and IC₅₀ = 5.4 nM in the HIV-1 envelope-mediated membrane fusion assay [1]. The target compound's 4-chloro-3-methyl substitution on the anilide phenyl ring represents an intermediate electronic perturbation (σₘ for Cl = +0.37; CH₃ at meta provides weak electron donation) relative to the unsubstituted and 3-CF₃ (σₘ = +0.43) analogs in the published SAR. No direct potency measurement for the target compound against this benchmark series has been published.

CCR5 antagonist HIV entry inhibitor Benchmark potency

Substitution Pattern Comparison: 4-Chloro-3-Methylphenyl vs. 4-Butylphenyl Anilide in Benzoxepine-4-Carboxamide Series

An alternative commercially available 1-benzoxepine-4-carboxamide analog is N-(4-butylphenyl)-1-benzoxepine-4-carboxamide, which replaces the 4-chloro-3-methyl substitution with a 4-n-butyl group on the phenyl ring . This substitution produces a substantial shift in physicochemical properties relevant to procurement: the target compound (ClogP estimated ~4.2 based on fragment addition) is more polar than the 4-butyl analog (ClogP estimated ~5.1), owing to chlorine's electronegativity vs. the hydrophobic n-butyl chain. In the CCR5 antagonist SAR, increased lipophilicity does not linearly correlate with potency — the most potent analog (S)-5s incorporates a polar 3-CF₃ group (ClogP contribution negative relative to methyl) [1]. The 4-chloro-3-methyl pattern may therefore offer a balanced lipophilicity profile distinct from both highly lipophilic (4-butyl) and highly electron-withdrawing (3-CF₃) analogs. No published comparative bioactivity data exists between these two compounds.

Lipophilicity Hansch analysis Anilide substitution

Validated Application Scenarios for N-(4-Chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide Based on Available Evidence


CCR5 Antagonist Lead Optimization and SAR Expansion Studies

The 1-benzoxepine-4-carboxamide scaffold has validated CCR5 antagonist pharmacology with published IC₅₀ values reaching 5.4–7.2 nM for optimized analogs [1]. The target compound's 4-chloro-3-methylphenyl anilide substitution represents an unexplored point in the published SAR landscape. It is best deployed as a probe to investigate the steric and electronic tolerance of the anilide-binding subpocket — specifically, whether a moderate electron-withdrawing group (Cl) paired with a small ortho/meta-avoiding methyl substituent can recapitulate or improve upon the potency of the 3-CF₃ benchmark. Use in head-to-head comparative CCR5 binding and HIV-1 fusion assays against known standards (e.g., maraviroc as clinical benchmark; (S)-5s as in-class benchmark) is the highest-value application.

Dual-Pathway Pharmacological Profiling: Lipoxygenase-CCR5 Intersection in Inflammatory Disease Models

The compound's dual annotation as both a lipoxygenase inhibitor [2] and CCR5 antagonist [3] positions it for exploratory profiling in disease models where leukotriene signaling and chemokine-mediated immune cell trafficking intersect — such as asthma, COPD, and rheumatoid arthritis. The lipoxygenase inhibitory annotation predicts interference with 5-LOX/12-LOX-mediated arachidonic acid metabolism, while CCR5 antagonism would be expected to block CCL3/CCL4/CCL5 (RANTES)-mediated chemotaxis. This dual-mechanism hypothesis must be verified through independent enzymatic (LOX inhibition IC₅₀) and cellular (CCR5 calcium flux or β-arrestin recruitment) assays, as no published quantitative data exists for this specific compound in either target system.

Chemical Probe for Chlorine Positional Isomer Effects in Benzoxepine Pharmacophore Mapping

The target compound (Cl on phenyl ring) and its close positional isomer 7-chloro-N-(2-methylphenyl)-1-benzoxepine-4-carboxamide (Cl on benzoxepine core, CAS 950284-60-3) form a matched molecular pair for investigating how chlorine position modulates target engagement. Parallel procurement of both compounds enables systematic comparison of: (i) CCR5 binding affinity, (ii) lipoxygenase inhibition, (iii) microsomal stability, and (iv) CYP inhibition profiles — generating novel SAR data that clarifies whether anilide ring vs. benzoxepine core chlorination is the preferred vectors for potency and selectivity optimization in this chemotype.

Reference Standard for Analytical Method Development in Benzoxepine-4-Carboxamide QC

With a well-defined molecular formula (C₁₈H₁₄ClNO₂), molecular weight (311.8), and unique SMILES string (Cc1cc(NC(=O)C2=Cc3ccccc3OC=C2)ccc1Cl) , this compound can serve as a reference standard for HPLC/LC-MS method development and purity verification in benzoxepine-4-carboxamide compound libraries. The presence of chlorine provides a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio ~3:1) useful for mass spectrometric confirmation of molecular identity in mixture analysis.

Quote Request

Request a Quote for N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.